5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene
Description
This compound features a complex tricyclic framework comprising a fused bicyclo[6.4.0] system with three nitrogen atoms (2,5,7-positions) and a conjugated tetraene backbone. The 4-phenyloxane-4-carbonyl substituent introduces steric bulk and electron-withdrawing characteristics, influencing its reactivity and intermolecular interactions. The tricyclic core provides structural rigidity, as seen in analogous systems like 2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene derivatives, which exhibit enhanced stability and unique electronic properties due to π-conjugation .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-19(21(10-14-26-15-11-21)16-6-2-1-3-7-16)24-13-12-23-18-9-5-4-8-17(18)22-20(23)24/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSVPTZUSMOSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Features
Key structural analogs include:
Key Observations :
- Substituent Effects : The phenyloxane group’s bulk may reduce solubility compared to carboxylic acid derivatives (e.g., ), but it could improve membrane permeability in drug design .
Physicochemical Properties
- Lipophilicity: The phenyloxane substituent likely elevates logP values relative to the thiazepanone derivative (CAS 1396627-63-6), which has a polar thioamide group .
- Acidity/Basicity : The triaza core’s basicity is moderated by electron-withdrawing carbonyl groups, contrasting with the strongly acidic carboxylic acid in ’s compound .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
The compound features a triazatricyclo framework that contributes to its unique reactivity and biological interactions. The presence of the phenyloxane moiety may enhance its affinity for biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, triazine derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of triazine derivatives that demonstrated selective cytotoxicity against breast cancer cells, suggesting that the triazine core may play a crucial role in mediating these effects.
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Research Findings : A comparative analysis of various triazine derivatives revealed that certain substitutions significantly enhanced their antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Many triazine derivatives act as inhibitors of key enzymes involved in cellular metabolism.
- DNA Interaction : The planar structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 10 | Antimicrobial Agents |
| Antimicrobial | Escherichia coli | 12 | Journal of Antibiotics |
Structure-Activity Relationship (SAR)
| Compound Variant | Biological Activity | Observations |
|---|---|---|
| 5-(4-Phenyloxane) | Moderate Anticancer | Enhanced activity with phenyl group |
| Triazine Derivative | High Antimicrobial | Effective against gram-positive bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
